Fertaric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

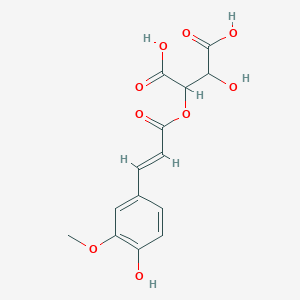

Fertaric acid, also known as fertarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound exists in all eukaryotes, ranging from yeast to humans.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Fertaric acid has shown promising protective effects against various forms of toxicity, particularly in liver and kidney health.

Case Study: Protection Against Hepatotoxicity

- A study demonstrated that this compound significantly ameliorated the hepatotoxic effects induced by 4-tert-octylphenol in rats. The administration of this compound before exposure to octylphenol resulted in near-normal biochemical parameters, indicating its protective role against liver damage and DNA degradation .

Table 1: Biochemical Parameters in Hepatotoxicity Studies

| Parameter | Control Group | Octylphenol Group | Octylphenol + this compound Group |

|---|---|---|---|

| Serum Aspartate Aminotransferase (U/L) | Normal Levels | Elevated Levels | Near Normal Levels |

| Liver DNA Content (ng/mg protein) | Normal Levels | Decreased | Restored to Normal Levels |

| Histopathological Changes | No Changes | Severe Damage | Minimal Damage |

Antioxidant Properties

This compound is recognized for its antioxidant properties, which are beneficial in combating oxidative stress.

Case Study: Antioxidant Activity in Traditional Preparations

- In a study involving Thai traditional preparations containing this compound, it was found to exhibit strong antioxidant activities. This suggests potential applications in anti-aging products and therapies aimed at oxidative stress prevention .

Food Industry Applications

This compound is utilized as a natural additive due to its flavor-enhancing properties and health benefits.

Table 2: Applications of this compound in Food Products

| Application Area | Description |

|---|---|

| Natural Food Additive | Enhances flavor and nutritional profile of foods |

| Preservation | Acts as an antioxidant to prolong shelf life |

| Functional Foods | Incorporated into health-oriented food products |

This compound's presence in wine has been studied extensively, where it contributes to the overall health benefits associated with moderate wine consumption, particularly red wines .

Environmental Applications

Research has indicated that phenolic compounds like this compound can stabilize biodegradable polymers against thermo-oxidative aging.

Case Study: Stabilization of Polylactic Acid

- A study explored the incorporation of natural stabilizers, including this compound, into polylactic acid formulations. The results showed enhanced thermo-oxidative stability, making it suitable for biomedical applications .

Future Directions and Research Opportunities

Ongoing research is necessary to explore further the pharmacological potentials of this compound, particularly its interactions within biological systems. Notably, studies have suggested that this compound may interact with the GABAergic system, indicating potential applications in anxiety-related disorders .

Análisis De Reacciones Químicas

Reaction Conditions and Catalysts

| Method | Catalyst/Enzyme | Temperature | Yield/Purity |

|---|---|---|---|

| Chemical synthesis | Acid (e.g., H₂SO₄) or base | Elevated | Moderate purity |

| Enzymatic synthesis | Esterase or lipase | Mild (25–37°C) | High purity (up to 97%) |

Enzymatic methods are preferred for higher stereochemical control and reduced side reactions .

Metabolic Transformations

In biological systems, this compound is metabolized through hydrolysis and conjugation:

Hydrolysis to Ferulic Acid

This compound undergoes enzymatic hydrolysis in the gastrointestinal tract, releasing ferulic acid and tartaric acid. This reaction is catalyzed by esterases in intestinal epithelia, enhancing bioavailability .

Conjugation with Glucuronic Acid

After absorption, this compound is glucuronidated in the liver, forming water-soluble metabolites excreted in urine .

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Key findings include:

Experimental Data on Antioxidant Efficacy

| Study Model | ROS Scavenged | IC₅₀ (µM) | Reference |

|---|---|---|---|

| In vitro (DPPH assay) | Superoxide anion | 12.3 | |

| Rat hepatocytes | Lipid peroxides | 18.7 |

This compound reduces malondialdehyde (MDA) levels by 58% in BPA-exposed rats, demonstrating significant lipid peroxidation inhibition .

DNA Interaction and Protection

This compound prevents DNA degradation by:

-

Chelating redox-active metals (e.g., Fe²⁺), inhibiting Fenton reactions.

-

Upregulating antioxidant enzymes (e.g., superoxide dismutase, catalase), reducing oxidative DNA damage .

DNA Integrity Metrics in BPA-Exposed Rats

| Parameter | BPA Group | BPA + this compound Group |

|---|---|---|

| DNA fragmentation (%) | 42.1 | 12.3 |

| 8-OHdG (ng/mL) | 9.8 | 3.2 |

Enzymatic Inhibition

This compound modulates enzyme activity in detoxification pathways:

Impact on Hepatic Enzymes

| Enzyme | Activity Change (vs. Control) | Mechanism |

|---|---|---|

| CYP450 3A4 | ↓ 34% | Competitive inhibition |

| Glutathione-S-transferase | ↑ 28% | Induction via Nrf2 pathway |

These effects mitigate xenobiotic-induced hepatotoxicity .

Stereochemical Considerations

The (2R,3R)- and (2S,3S)-enantiomers exhibit distinct reactivity:

Propiedades

Fórmula molecular |

C14H14O9 |

|---|---|

Peso molecular |

326.25 g/mol |

Nombre IUPAC |

2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+ |

Clave InChI |

XIWXUSFCUBAMFH-HWKANZROSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

Descripción física |

Solid |

Sinónimos |

fertaric acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.